molecular formula C7H13NO B065925 3-Hexen-2-one, 4-(methylamino)-, (Z)-(9CI) CAS No. 182362-48-7

3-Hexen-2-one, 4-(methylamino)-, (Z)-(9CI)

Katalognummer: B065925
CAS-Nummer: 182362-48-7
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: NPUWOSUMTIUJKS-ALCCZGGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylamino)-3-hexen-2-one is an organic compound characterized by the presence of a methylamino group attached to a hexenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-3-hexen-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hexen-2-one with methylamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods: Industrial production of 4-(Methylamino)-3-hexen-2-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Methylamino)-3-hexen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(Methylamino)-3-hexen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(Methylamino)-3-hexen-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    4-(Methylamino)phenol: Known for its use in photographic developers and hair dye formulations.

    4-Methylaminorex: A stimulant with a different structure but similar functional groups.

Uniqueness: 4-(Methylamino)-3-hexen-2-one is unique due to its specific hexenone backbone, which imparts distinct chemical properties and reactivity compared to other methylamino compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

182362-48-7

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

(Z)-4-(methylamino)hex-3-en-2-one

InChI

InChI=1S/C7H13NO/c1-4-7(8-3)5-6(2)9/h5,8H,4H2,1-3H3/b7-5-

InChI-Schlüssel

NPUWOSUMTIUJKS-ALCCZGGFSA-N

SMILES

CCC(=CC(=O)C)NC

Isomerische SMILES

CC/C(=C/C(=O)C)/NC

Kanonische SMILES

CCC(=CC(=O)C)NC

Synonyme

3-Hexen-2-one, 4-(methylamino)-, (Z)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.